molecular formula C19H19N3O B3669556 N,N-diethyl-2-(pyridin-2-yl)quinoline-4-carboxamide

N,N-diethyl-2-(pyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B3669556
M. Wt: 305.4 g/mol
InChI Key: XEROSUJOOJYGIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-2-(pyridin-2-yl)quinoline-4-carboxamide is a synthetic small molecule based on a quinoline-carboxamide core structure, designed for advanced pharmacological and oncology research. Compounds within this chemical class have demonstrated significant potential as selective antagonists for specific purinergic receptors and as inhibitors of key enzymes in cancer cell proliferation. Quinoline-carboxamide derivatives are investigated for their role as potent and selective antagonists of the P2X7 receptor (P2X7R), a key protein overexpressed in various cancers, including breast and prostate cancer . Receptor antagonism can inhibit ATP-induced calcium mobilization and trigger apoptotic cell death in malignant cells, highlighting its utility in studying cancer pathways . Furthermore, structurally related quinoline-4-carboxamides are recognized as potent inhibitors of the enzyme dihydroorotate dehydrogenase (DHODH) . DHODH is a critical target in the de novo pyrimidine biosynthesis pathway, and its inhibition can halt nucleotide production, leading to the suppression of cell proliferation and induction of differentiation in cancer cells . The strategic incorporation of a pyridinyl moiety and diethylcarboxamide group in this compound is intended to optimize binding affinity and solubility, potentially leading to improved physicochemical properties and pharmacological profiles. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N,N-diethyl-2-pyridin-2-ylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-3-22(4-2)19(23)15-13-18(17-11-7-8-12-20-17)21-16-10-6-5-9-14(15)16/h5-13H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEROSUJOOJYGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves the reaction of quinoline derivatives with pyridine and carboxamide groups. One common method involves the catalyst-free synthesis of substituted pyridin-2-yl and quinolin-2-yl carbamates from the corresponding hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of substituted carbamates featuring electron-donating and electron-withdrawing groups in the azine rings.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar catalyst-free techniques. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of easily accessible starting materials and environmentally friendly processes is emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Core Quinoline Formation

The quinoline scaffold is typically synthesized via cyclization reactions. For example, the Pfitzinger condensation reaction has been employed to construct quinoline derivatives, where ketones react with isatin or other carbonyl compounds under basic conditions . Alternative methods include the Friedländer synthesis, which involves condensation of aminobenzaldehyde with ketones .

Key Reaction Features

MethodReagents/ConditionsYield RangeReference
Pfitzinger CondensationIsatin, ketone, NaOH, refluxModerate
Friedländer SynthesisAminobenzaldehyde, ketone, HCl, heatVariable

Diethylation Mechanism

Diethylation involves alkylating the amine groups. This can be achieved via nucleophilic substitution using ethyl halides (e.g., ethyl bromide) in the presence of a base like NaOH or DBU . The process likely proceeds through an intermediate quinoline-4-carboxamide, which undergoes sequential alkylation to yield the N,N-diethyl derivative.

Key Steps

  • Initial Amide Formation :

    • Quinoline-4-carboxylic acid reacts with diethylamine to form the amide.

  • Alkylation :

    • The amide’s amine group undergoes nucleophilic substitution with ethyl halide.

Analytical Characterization

Common characterization methods include:

  • NMR Spectroscopy : To confirm the diethyl amide protons and aromatic regions.

  • Mass Spectrometry : To verify molecular weight (e.g., HRMS for C17H20N3O).

  • X-ray Diffraction : For solid-state structural confirmation, as demonstrated in related quinoline derivatives .

Scientific Research Applications

N,N-diethyl-2-(pyridin-2-yl)quinoline-4-carboxamide has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme interactions and cellular processes. In medicine, it has potential as a therapeutic agent due to its biological activity. Additionally, it finds applications in the industry as a precursor for producing other valuable compounds .

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(pyridin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Variations and Functional Group Impact

Key structural differences among quinoline-4-carboxamide analogs lie in substituent type, position, and electronic properties. Below is a comparative analysis of N,N-diethyl-2-(pyridin-2-yl)quinoline-4-carboxamide and its analogs:

Compound Name Substituents (Quinoline Positions) Functional Group Characteristics Key Structural Differences
This compound 2: Pyridin-2-yl; 4: N,N-diethylcarboxamide Diethyl groups enhance lipophilicity; pyridin-2-yl enables specific hydrogen bonding Reference compound
N-(3-Methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide 2: Pyridin-4-yl; 4: 3-Methoxyphenylcarboxamide Methoxy group increases polarity; pyridin-4-yl alters π-stacking orientation Pyridine position and carboxamide substituent
N-(8-Methoxy-2-methylquinolin-4-yl)pyridine-4-carboxamide 8: Methoxy; 2: Methyl; 4: Pyridine-4-carboxamide Methoxy and methyl groups introduce steric hindrance; reduced solubility Substituent positions and steric effects
N-(4-Fluorophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide 2: Pyridin-4-yl; 4: 4-Fluorophenylcarboxamide Fluorine enhances electronegativity; impacts binding affinity Electron-withdrawing vs. alkyl groups
N-(Naphthalen-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide 2: Pyridin-3-yl; 4: Naphthylcarboxamide Naphthyl group increases aromatic surface area; pyridin-3-yl alters interaction geometry Bulkier substituent and pyridine orientation

Physicochemical Properties

  • Lipophilicity : The diethylcarboxamide group in the target compound increases logP compared to analogs with polar substituents (e.g., methoxy or hydroxy groups) .
  • Solubility: Compounds with hydrophilic groups (e.g., N-(3-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide ) exhibit higher aqueous solubility, whereas the target compound’s diethyl groups favor organic solubility.
  • Metabolic Stability : Diethyl substitution may reduce metabolic oxidation compared to methyl or methoxy groups, which are prone to demethylation .

Biological Activity

N,N-diethyl-2-(pyridin-2-yl)quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, structure-activity relationships (SAR), and potential applications based on existing research.

Chemical Structure and Properties

The compound features a quinoline core substituted at the 2-position with a pyridine moiety and a carboxamide group at the 4-position. The presence of both electron-donating (diethylamine) and electron-withdrawing (pyridine and quinoline) groups contributes to its chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that various substituted quinoline derivatives showed potent activity against Mycobacterium tuberculosis and other mycobacterial species. Specifically, compounds with similar structures demonstrated higher efficacy than standard treatments like isoniazid and pyrazinamide .

CompoundActivity Against M. tuberculosisIC50 (µM)
This compoundNot specifiedNot specified
N-Cycloheptylquinoline-2-carboxamideHigher than standardsNot specified
N-(2-Hydroxyphenyl)quinoline-2-carboxamide16.316.3

Cytotoxicity

In vitro studies have shown that some quinoline derivatives exhibit low toxicity against human cell lines, indicating a potential therapeutic window. For instance, certain compounds demonstrated insignificant toxicity against the THP-1 human monocytic leukemia cell line while maintaining antimicrobial efficacy .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Position of Substituents : Shifting substituents from the C-2 to C-3 position of the quinoline core has been shown to enhance efficacy against non-tuberculous mycobacteria while decreasing activity against Staphylococcus aureus .
  • Type of Substituents : The introduction of different aryl groups at the C-2 position significantly affects the compound's activity. For example, replacing a methoxy group with a benzyloxy moiety retained inhibition activity but increased toxicity .
  • Electronic Properties : The electronic nature of substituents also plays a crucial role in determining the biological activity, with electron-withdrawing groups generally enhancing antimicrobial properties.

Case Studies and Research Findings

Several studies have investigated the biological activities of related quinoline derivatives:

  • Antimycobacterial Activity : A series of substituted quinolines were evaluated for their ability to inhibit mycobacterial growth, with some compounds showing IC50 values significantly lower than established antibiotics .
  • P2X7 Receptor Antagonism : Recent findings suggest that certain quinoline derivatives act as antagonists for the P2X7 receptor, which is implicated in inflammatory responses and pain signaling pathways .
  • Cytotoxicity Evaluation : Compounds were assessed for their cytotoxic effects on various cancer cell lines, with some demonstrating promising results in inhibiting tumor growth while exhibiting minimal toxicity to normal cells .

Q & A

Q. What are the key synthetic methodologies for N,N-diethyl-2-(pyridin-2-yl)quinoline-4-carboxamide, and how can reaction conditions be optimized?

The synthesis of quinoline-4-carboxamide derivatives typically involves coupling reactions using activating agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF with N-methylmorpholine (NMM) as a base . For example, a related compound, 2-oxo-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)-1,2-dihydroquinoline-4-carboxamide, was synthesized by reacting 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with a thiadiazole amine derivative under inert conditions, yielding 59% after vacuum drying . Optimization may include adjusting stoichiometry, solvent polarity, or temperature to improve yield and purity.

Q. Which analytical techniques are critical for characterizing quinoline-4-carboxamide derivatives?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HR-MS) are standard for structural confirmation. For instance, in the synthesis of N-(naphthalen-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide, ESI-MS (m/z 376.3 [M+1]) and NMR data were used to verify connectivity and purity . X-ray crystallography via SHELXL can resolve molecular geometry, particularly for chiral centers or tautomeric forms .

Q. How is crystallographic data validated for quinoline derivatives?

Programs like SHELXL and Mercury CSD are employed for structure refinement and validation. Mercury’s "Materials Module" enables packing similarity analysis and void visualization, critical for assessing intermolecular interactions and polymorphism . For example, SHELXL’s robustness in refining high-resolution data ensures accurate bond-length and angle measurements, even for complex quinoline scaffolds .

Advanced Research Questions

Q. How can computational models predict the bioactivity of quinoline-4-carboxamide analogs?

Molecular docking and quantitative structure-activity relationship (QSAR) studies are used to predict binding affinities. For anti-tubercular agents like N-benzyl-2-hydrazinylquinoline-4-carboxamides, computational models compared experimental IC₅₀ values (e.g., 7.60 μM) with predicted scores to identify key substituents (e.g., 4-methoxybenzylidene groups) that enhance activity . Density functional theory (DFT) calculations further optimize electronic properties for target engagement .

Q. What strategies resolve contradictions in pharmacological data for quinoline derivatives?

Discrepancies in receptor binding or cytotoxicity often arise from stereochemistry or solvent effects. For GPR55 antagonists like ML193 (a quinoline-4-carboxamide analog), competitive binding assays under varying pH and co-solvent conditions (e.g., DMSO concentration) can clarify false positives . Statistical tools like principal component analysis (PCA) may isolate confounding variables in datasets .

Q. How are reaction pathways optimized to mitigate byproduct formation in carboxamide synthesis?

Byproducts such as regioisomers or hydrolysis products are minimized using controlled reagent addition and temperature gradients. For example, RuO₂-mediated oxidation of 2-furylquinolines in CCl₄/MeCN mixtures at 0°C suppressed side reactions, achieving 29–36% yields of pure quinoline-4-carboxamides . Gradient HPLC (Zorbax SB-C18 column) with acetonitrile/water mobile phases further isolates target compounds .

Q. What advanced techniques validate target engagement in cellular assays?

Förster resonance energy transfer (FRET) or surface plasmon resonance (SPR) can quantify binding kinetics. For cytochrome P450 2C9 inhibitors like N-(naphthalen-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide, SPR assays confirmed a Ki of 1.2 μM, while fluorescence polarization validated competitive displacement . Orthogonal assays (e.g., thermal shift analysis) corroborate results to reduce false positives .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for carboxamide coupling to prevent hydrolysis .
  • Crystallography : Use SHELXL for high-resolution refinement and Mercury for packing analysis .
  • Data Analysis : Apply multivariate statistics to resolve conflicting pharmacological data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diethyl-2-(pyridin-2-yl)quinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N,N-diethyl-2-(pyridin-2-yl)quinoline-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.